

luminol sodium salt chemical properties and structure

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Compound of Interest

Compound Name: *Luminol sodium salt*

Cat. No.: *B8817069*

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An In-depth Technical Guide to the Chemical Properties and Structure of **Luminol Sodium Salt**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **luminol sodium salt**, a widely used chemiluminescent reagent. The information is presented to support research, development, and quality control activities.

Chemical and Physical Properties

Luminol sodium salt is the sodium salt of luminol (3-aminophthalhydrazide). It is a crystalline solid, typically appearing as a white to pale yellow powder.^[1] Its enhanced solubility in aqueous solutions compared to luminol makes it a preferred reagent in many biological applications.

Data Summary

The key chemical and physical properties of **luminol sodium salt** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₈ H ₆ N ₃ NaO ₂ [2] [3] [4]
Molecular Weight	199.12 g/mol [5] , 199.14 g/mol , 199.15 g/mol , 200.15 g/mol
Appearance	White to pale yellow crystalline solid
Melting Point	>300 °C
Solubility	Soluble in most polar organic solvents; soluble in water (50 mg/mL); insoluble in nonpolar organic solvents.
pKa	6.74 and 15.1
Chemiluminescence λ _{max}	~425 nm in aqueous solutions
CAS Number	20666-12-0

Chemical Structure

Luminol sodium salt is an aromatic heterocyclic compound. The presence of the sodium ion enhances its polarity and solubility in aqueous media.

Identifier	Value
IUPAC Name	Sodium;5-amino-1,4-dioxo-2,3-dihydrophthalazin-2-ide
Synonyms	3-Aminophthalhydrazide sodium salt, 5-Amino-2,3-dihydro-1,4-phthalazinedione sodium salt
SMILES String	<chem>C1=CC2=C(C(=C1)N)C(=O)N[N-]C2=O.[Na+]</chem>

Experimental Protocols

Luminol sodium salt is a cornerstone reagent in various experimental procedures that require the sensitive detection of specific molecules, particularly in biological assays.

Chemiluminescent Detection in Western Blotting

This protocol outlines the use of **luminol sodium salt** for the detection of horseradish peroxidase (HRP)-conjugated secondary antibodies in Western blotting.

Materials:

- Transfer membrane (nitrocellulose or PVDF) with transferred proteins
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody specific to the target protein
- HRP-conjugated secondary antibody
- Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween 20)
- Luminol-based ECL (Enhanced Chemiluminescence) substrate solution (prepare fresh as per manufacturer's instructions, typically by mixing a luminol/enhancer solution with a peroxide solution)
- Chemiluminescence imaging system or X-ray film

Procedure:

- **Blocking:** After protein transfer, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- **Washing:** Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- **Final Washes:** Repeat the washing step (Step 3) to remove unbound secondary antibody.

- **Signal Generation:** Prepare the luminol-based ECL substrate solution immediately before use. Incubate the membrane in the substrate solution for 1-5 minutes.
- **Detection:** Drain the excess substrate and place the membrane in a plastic wrap or a clear protector. Acquire the chemiluminescent signal using a digital imager or by exposing it to X-ray film.

Forensic Detection of Blood Traces

This protocol describes the preparation and application of a luminol solution for the presumptive identification of bloodstains at a crime scene.

Materials:

- **Luminol sodium salt**
- Sodium carbonate or Sodium hydroxide (for alkaline environment)
- Hydrogen peroxide (3% solution)
- Distilled water
- Spray bottle

Procedure:

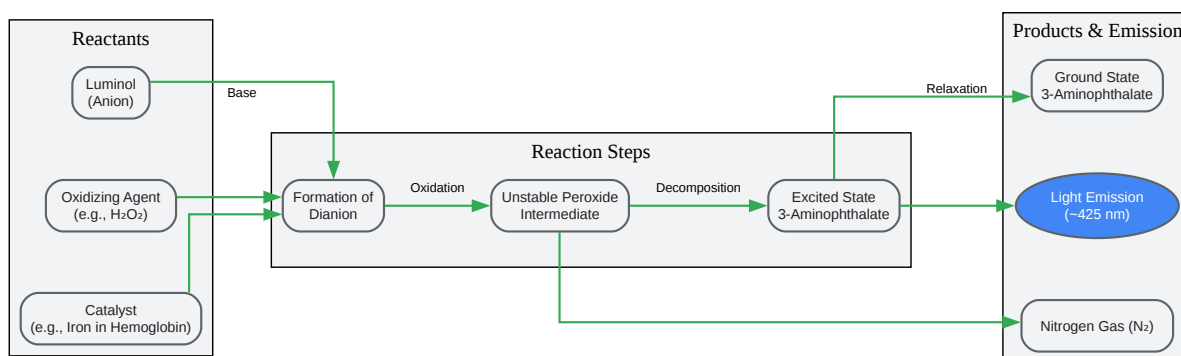
- **Solution Preparation:**
 - Dissolve a small amount of **luminol sodium salt** in distilled water.
 - Add sodium carbonate or sodium hydroxide to make the solution alkaline (pH 10-11).
 - Just before use, add a small volume of 3% hydrogen peroxide to the luminol solution. The final concentration of hydrogen peroxide should be around 0.5-1%.
- **Application:**
 - Darken the area to be examined as much as possible to visualize the faint chemiluminescence.

- Spray a fine mist of the luminol solution over the suspected area.
- Observation:
 - Observe for a characteristic blue-white glow, which indicates a positive presumptive test for blood. The glow is transient and typically lasts for about 30 seconds.
 - Document any positive reactions with photography using long exposure times.

Note: This is a presumptive test. Other substances, such as bleach, copper, and some plant peroxidases, can also catalyze the luminol reaction, leading to false positives. Confirmatory tests for blood should always be performed.

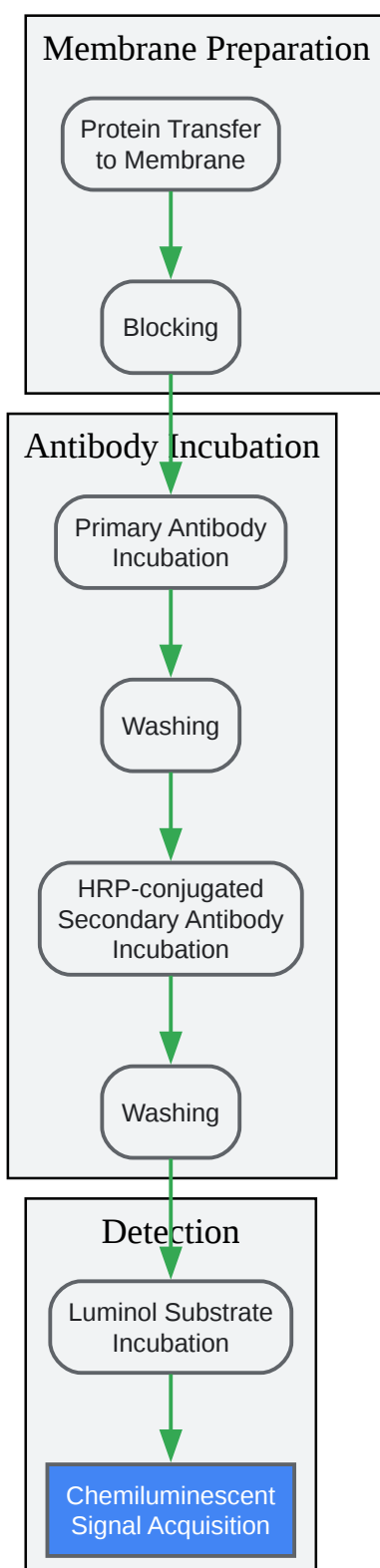
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemiluminescence mechanism of luminol and a typical experimental workflow for its use in Western blotting.



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Caption: Chemiluminescence mechanism of luminol.



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Caption: Experimental workflow for Western blotting using luminol.

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